Osm-LO-2
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Overview
Description
OSM-LO-2 is a pyrimidine-based sulfonamide compound that has garnered attention due to its potential as an antimalarial agent. Malaria, caused primarily by Plasmodium falciparum, remains a significant global health challenge, necessitating the development of novel drugs with unique mechanisms of action .
Preparation Methods
Synthetic Routes:: The synthetic route to OSM-LO-2 involves aminothieno pyrimidine benzene sulfonamide derivatives. While the exact synthetic steps are proprietary, the compound’s structural divergence from previously known nucleoside sulfamates suggests a distinct pathway .
Reaction Conditions:: The specific reaction conditions for this compound synthesis are not publicly available. it is crucial to note that this compound exhibits drug-like properties, low mammalian cell toxicity, and limited propensity for resistance development .
Chemical Reactions Analysis
Reactivity:: OSM-LO-2 undergoes reactions relevant to its antimalarial activity. Although precise details are confidential, it inhibits protein translation and activates the amino acid starvation response in P. falciparum .
Major Products:: The major products formed during this compound reactions remain undisclosed. its potency against parasite cultures suggests a specific impact on essential cellular processes .
Scientific Research Applications
Antimalarial Potential:: OSM-LO-2’s primary application lies in combating malaria. Its selective inhibition of P. falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) underscores its promise as an antimalarial agent .
Beyond Malaria:: While its primary focus is antimalarial activity, this compound’s potential extends to other areas of research, including chemistry, biology, and medicine.
Mechanism of Action
PfAsnRS Inhibition:: OSM-LO-2 inhibits PfAsnRS, a critical enzyme involved in protein synthesis. The compound forms an Asn-OSM-LO-2 adduct, disrupting translation and triggering cellular responses .
Comparison with Similar Compounds
Uniqueness:: OSM-LO-2’s uniqueness lies in its distinct structure and mechanism of action. Unlike previously known nucleoside sulfamates, it targets PfAsnRS via a reaction hijacking mechanism .
Similar Compounds:: While this compound stands out, other compounds targeting aminoacyl-tRNA synthetases (aaRSs) have been explored. Notable examples include ML901, which hijacks PfTyrRS, and related compounds .
Properties
Molecular Formula |
C21H17F3N4O3 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C21H17F3N4O3/c22-17-4-2-1-3-16(17)14(11-29)12-30-19-10-25-9-18-26-27-20(28(18)19)13-5-7-15(8-6-13)31-21(23)24/h1-10,14,21,29H,11-12H2 |
InChI Key |
ABSBXVNECYEKEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F)F |
Origin of Product |
United States |
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